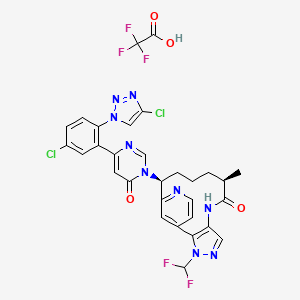

Milvexian trifluoroacetate

Description

Contextualization within Contemporary Anticoagulant Research Paradigms

Current anticoagulant therapies, including warfarin (B611796) and direct oral anticoagulants (DOACs) like rivaroxaban (B1684504) and apixaban (B1684502), primarily target Factor Xa or thrombin (Factor IIa). patsnap.com While effective, these medications carry an inherent risk of bleeding complications. patsnap.comnih.gov This has spurred research into new anticoagulant targets that could separate antithrombotic efficacy from bleeding risk. nih.govnih.govmdpi.com The inhibition of Factor XI (FXI) and its activated form, FXIa, has emerged as a promising strategy to achieve this goal. nih.govmdpi.comahajournals.org Milvexian (B3324122) represents a leading candidate within this new class of FXIa inhibitors. patsnap.commdpi.com

Rationale for Factor XIa Inhibition as a Key Research Target in Thrombosis Pathophysiology

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway (initiated by tissue factor) is crucial for hemostasis (the process that stops bleeding at the site of injury), the intrinsic pathway, and specifically FXIa, is thought to play a more significant role in the amplification of thrombin generation during pathological thrombosis (the formation of a harmful blood clot within a blood vessel). nih.govahajournals.orgtandfonline.comahajournals.org

Several lines of evidence support targeting FXIa for anticoagulation:

Genetic Studies: Individuals with a deficiency in FXI, a condition known as hemophilia C, generally experience only mild bleeding symptoms but appear to be protected from certain thrombotic events like deep vein thrombosis and ischemic stroke. nih.govnih.govmdpi.com

Preclinical Models: Studies in animal models, including FXI-knockout mice, have demonstrated protection from both arterial and venous thrombosis without a significant increase in bleeding time. nih.govnih.govmdpi.com

Differential Roles: FXI is believed to be more critical for the growth and stabilization of a pathological thrombus than for initial hemostasis. mdpi.comahajournals.orgahajournals.org By inhibiting FXIa, the goal is to dampen the thrombotic response while preserving the body's ability to form necessary clots to prevent bleeding. tandfonline.comdovepress.com

Overview of Milvexian Trifluoroacetate's Significance in Preclinical Antithrombotic Research

Milvexian has demonstrated significant promise in preclinical studies as a potent and selective inhibitor of FXIa. nih.govmdpi.com Its significance lies in its potential to offer a wider therapeutic window than existing anticoagulants, meaning it could effectively prevent thrombosis with a lower risk of bleeding. nih.govresearchgate.net

Key preclinical findings include:

High Affinity and Selectivity: Milvexian inhibits human FXIa with high affinity, having an inhibition constant (Ki) of 0.11 nM. nih.govmdpi.comacs.org It exhibits high selectivity for FXIa over other related serine proteases involved in coagulation. nih.govmdpi.com

In Vitro Activity: In laboratory assays, milvexian prolongs the activated partial thromboplastin (B12709170) time (aPTT), a measure of the intrinsic coagulation pathway, in a concentration-dependent manner. nih.govtandfonline.com It does not significantly affect prothrombin time (PT), which measures the extrinsic and common pathways. nih.govtandfonline.com

In Vivo Efficacy: In rabbit models of both arterial and venous thrombosis, milvexian has been shown to effectively prevent thrombus formation. nih.govnih.govthieme-connect.com Notably, it demonstrated antithrombotic efficacy without a corresponding increase in bleeding time, even when administered with aspirin (B1665792). nih.govresearchgate.net

Table 1: In Vitro Inhibitory Activity of Milvexian

| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. FXIa |

|---|---|---|

| Human Factor XIa | 0.11 nM | - |

| Rabbit Factor XIa | 0.38 nM | - |

| Human Plasma Kallikrein | 44 nM | >400-fold |

| Human Chymotrypsin | 35 nM | >300-fold |

| Rabbit Thrombin | 1700 nM | >4000-fold |

| Rabbit Factor Xa | >18,000 nM | >5000-fold |

Data sourced from multiple preclinical studies. nih.govmdpi.com

Table 2: Preclinical Efficacy of Milvexian in a Rabbit Arterial Thrombosis Model

| Milvexian Dose (IV bolus + infusion) | Reduction in Thrombus Weight | Preservation of Carotid Blood Flow |

|---|---|---|

| 0.063 + 0.04 mg/kg + mg/kg/h | 15 ± 10%* | 32 ± 6%* |

| 0.25 + 0.17 mg/kg + mg/kg/h | 45 ± 2%* | 54 ± 10%* |

| 1 + 0.67 mg/kg + mg/kg/h | 70 ± 4%* | 76 ± 5%* |

\p < .05 vs. vehicle* nih.gov

Table 3: Preclinical Efficacy of Milvexian in a Rabbit Venous Thrombosis Model

| Milvexian Dose (IV bolus + infusion) | Reduction in Thrombus Weight | aPTT Fold Increase from Baseline |

|---|---|---|

| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9% | 1.54 |

| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8% (p < 0.01) | 2.23 |

| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8% (p < 0.001) | 3.12 |

Data from an arteriovenous shunt model. nih.govthieme-connect.com

The promising preclinical profile of milvexian has led to its advancement into extensive clinical trial programs to evaluate its efficacy and safety in various patient populations at risk for thrombotic events. nih.govjnj.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1802426-00-1 |

|---|---|

Molecular Formula |

C30H24Cl2F5N9O4 |

Molecular Weight |

740.5 g/mol |

IUPAC Name |

(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H23Cl2F2N9O2.C2HF3O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40;3-2(4,5)1(6)7/h5-15,23,28H,2-4H2,1H3,(H,36,43);(H,6,7)/t15-,23+;/m1./s1 |

InChI Key |

BNDDKCJHMXEGIX-WUTOIGTNSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Mechanistic Elucidation of Factor Xia Inhibition by Milvexian Trifluoroacetate

Biochemical Characterization of Target Interaction

Milvexian (B3324122) is a potent, direct, and reversible inhibitor of activated Factor XI (FXIa). Its mechanism of action has been extensively characterized through detailed enzyme kinetic studies. The inhibition follows a competitive binding model, where milvexian directly engages the active site of the FXIa enzyme, precluding the binding and cleavage of its natural substrate, Factor IX.

The interaction is defined by rapid association kinetics and a notably slow dissociation rate. This combination results in a long residence time of the inhibitor on the enzyme target, which is a key attribute for sustained pharmacodynamic effect. The high affinity of milvexian for FXIa is quantified by a low nanomolar inhibition constant (Ki). Research indicates that milvexian binds to human FXIa with a Ki value of approximately 0.11 to 0.15 nM.

The reversibility of the inhibition has been confirmed through dilution experiments. When a pre-formed complex of milvexian and FXIa is significantly diluted, enzymatic activity is recovered over time, demonstrating that the inhibition is not covalent or irreversible. This reversible nature is a critical feature of its design.

The specific kinetic parameters that define this interaction are summarized in the table below. The fast association rate (k_on) and very slow dissociation rate (k_off) underscore the potent and durable, yet reversible, binding to FXIa.

| Kinetic Parameter | Reported Value | Unit | Description |

|---|---|---|---|

| Inhibition Constant (K_i) | 0.11 - 0.15 | nM | Measures the overall binding affinity of the inhibitor to the enzyme. |

| Association Rate Constant (k_on) | ~2.0 x 107 | M-1s-1 | Rate at which the inhibitor binds to the enzyme. |

| Dissociation Rate Constant (k_off) | ~2.2 x 10-3 | s-1 | Rate at which the inhibitor-enzyme complex dissociates. |

A crucial aspect of the biochemical profile of milvexian is its exceptional selectivity for FXIa over other serine proteases, particularly those involved in the coagulation cascade and fibrinolysis. High selectivity is essential to minimize off-target effects, such as the bleeding risk associated with inhibiting key procoagulant enzymes like thrombin (Factor IIa) or Factor Xa, or the fibrinolytic enzyme plasmin.

Extensive screening against a panel of related proteases has demonstrated that milvexian possesses a remarkable specificity for FXIa. It exhibits minimal to no inhibitory activity against thrombin, Factor Xa, Factor VIIa, Factor XIIa, activated protein C (aPC), tissue plasminogen activator (tPA), and trypsin, even at concentrations many orders of magnitude higher than its Ki for FXIa. For instance, the selectivity for FXIa over thrombin and Factor Xa is greater than 200,000-fold and 2,700-fold, respectively. This high degree of specificity suggests that milvexian's anticoagulant effect is mediated almost exclusively through the inhibition of FXIa.

| Protease Target | Inhibition (K_i or IC_50, nM) | Selectivity Fold (vs. FXIa) |

|---|---|---|

| Factor XIa (FXIa) | 0.15 | - |

| Thrombin (FIIa) | >30,000 | >200,000 |

| Factor Xa (FXa) | 410 | ~2,733 |

| Factor XIIa (FXIIa) | >30,000 | >200,000 |

| Plasmin | 1,500 | ~10,000 |

| Tissue Plasminogen Activator (tPA) | >100,000 | >660,000 |

| Trypsin | 2,100 | ~14,000 |

| Activated Protein C (aPC) | >30,000 | >200,000 |

Structural Biology of Compound-Target Complex

The precise molecular interactions underpinning the potent and selective inhibition of FXIa by milvexian have been elucidated through X-ray crystallography of the milvexian-FXIa complex (PDB ID: 6V29). The crystal structure reveals that milvexian binds within the catalytic active site of FXIa, occupying the S1, S2, and S4 substrate-binding pockets.

The key interactions are:

S1 Pocket: The positively charged P1 amidine moiety of milvexian forms a critical salt bridge with the carboxylate side chain of Asp189, a highly conserved residue at the base of the S1 pocket in many serine proteases. This interaction serves as a primary anchor for the inhibitor.

S2 Pocket: The P2 group of the inhibitor establishes hydrophobic interactions within the relatively shallow S2 pocket.

S4 Pocket: The P4 region of milvexian extends into the large, solvent-exposed S4 pocket, where it forms a hydrogen bond with the backbone of Gly216 and engages in van der Waals contacts with the side chain of Trp215. This interaction is a key determinant of selectivity, as the corresponding S4 pocket in other proteases like thrombin has a different shape and charge distribution.

Catalytic Triad (B1167595): The inhibitor is positioned to prevent substrate access to the catalytic triad residues (His57, Asp102, Ser195) without forming covalent bonds with them, consistent with its reversible mechanism.

These multiple, well-defined interactions across several binding pockets collectively account for the high affinity and specificity of milvexian for FXIa.

Complementing the static picture provided by X-ray crystallography, molecular modeling and molecular dynamics (MD) simulations have been employed to understand the dynamic behavior of the milvexian-FXIa complex. These computational methods provide insights into the stability of the binding pose and the energetic contributions of individual interactions.

MD simulations confirm the stability of the crystallographically observed binding mode over time. The key hydrogen bonds and the salt bridge between the P1 amidine and Asp189 are shown to be highly persistent throughout the simulations, highlighting their importance in anchoring the inhibitor.

Furthermore, these models are instrumental in explaining the high selectivity of milvexian. When milvexian is computationally docked into the active sites of other proteases like thrombin, the models predict steric clashes and/or the loss of favorable interactions. For example, the unique topology of the S4 pocket in FXIa is well-accommodated by milvexian, whereas the corresponding region in thrombin (the Na+ binding loop) would create an unfavorable binding environment. These simulations reinforce the structural data, demonstrating that the molecular architecture of milvexian is exquisitely tailored to the active site of FXIa.

Impact on Coagulation Cascade Components In Vitro

The functional consequence of milvexian's potent and selective inhibition of FXIa is a concentration-dependent anticoagulant effect, which can be measured using standard in vitro coagulation assays.

The primary assay affected by milvexian is the activated partial thromboplastin (B12709170) time (aPTT). The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways. Since Factor XI is a key component of the intrinsic pathway, its inhibition by milvexian leads to a measurable prolongation of clotting time in this assay. In pooled human plasma, milvexian causes a concentration-dependent increase in aPTT, with a concentration of approximately 1.7 µM required to double the baseline clotting time.

In stark contrast, milvexian has a minimal effect on the prothrombin time (PT) assay. The PT test assesses the extrinsic and common pathways, initiated by Tissue Factor and Factor VIIa. Due to its high selectivity, milvexian does not inhibit Factor VIIa, Factor Xa, or thrombin at therapeutically relevant concentrations. Consequently, it does not significantly prolong PT, even at concentrations that produce a substantial increase in aPTT. This differential effect on aPTT versus PT is the hallmark of a selective FXIa inhibitor.

| Coagulation Assay | Pathway Measured | Observed Effect of Milvexian | Metric (Approx. Value) |

|---|---|---|---|

| Activated Partial Thromboplastin Time (aPTT) | Intrinsic & Common | Concentration-dependent prolongation | ~1.7 µM for 2x prolongation |

| Prothrombin Time (PT) | Extrinsic & Common | Minimal to no prolongation | >100 µM for 2x prolongation |

Effects on Intrinsic Coagulation Pathway Assays (e.g., activated partial thromboplastin time prolongation)

Milvexian demonstrates a clear and dose-dependent effect on assays that measure the integrity of the intrinsic coagulation pathway. Specifically, in vitro and in vivo studies have consistently shown that milvexian prolongs the activated partial thromboplastin time (aPTT). nih.govbohrium.comnih.govpharmacytimes.com The aPTT test evaluates the function of the intrinsic and common pathways of coagulation. The prolongation of aPTT by milvexian is a direct consequence of its inhibition of FXIa, a critical enzyme in the intrinsic cascade. nih.gov

This effect is reversible and directly correlates with the plasma concentration of milvexian. nih.gov As milvexian levels in the plasma increase, so does the aPTT, and as the drug is cleared, the aPTT returns towards baseline. nih.gov Importantly, milvexian does not significantly alter the prothrombin time (PT), which primarily assesses the extrinsic and common pathways. nih.govbohrium.com This selectivity underscores its targeted action on the intrinsic pathway.

| Study Type | Organism | Key Findings | Reference |

| In vitro | Human, Rabbit | Dose-dependent prolongation of aPTT with no change in prothrombin time. | nih.govbohrium.com |

| In vivo | Rabbit | Significantly prolonged aPTT. | researchgate.net |

| Clinical Study | Healthy Chinese Adults | Dose- and concentration-dependent reversible prolongation of aPTT. | nih.gov |

| Clinical Study | General Population | Prolonged aPTT in a dose-dependent manner with limited effects on PT. | pharmacytimes.com |

Modulation of Thrombin Generation Potential

Milvexian's inhibition of FXIa leads to a significant modulation of thrombin generation, a central process in the formation of a thrombus. By blocking FXIa, milvexian effectively dampens the amplification of thrombin production that occurs via the intrinsic pathway. bms.commdpi.com In vitro studies using thrombin generation assays (TGA) have demonstrated that milvexian produces a dose-dependent prolongation of the lag time to thrombin generation. nih.gov It also leads to a reduction in both the peak amount of thrombin generated and the total endogenous thrombin potential (ETP). nih.gov

This modulation is a key aspect of its antithrombotic effect. While the extrinsic pathway can still initiate a burst of thrombin necessary for hemostasis, the subsequent amplification by the intrinsic pathway is curtailed by milvexian. nih.govmdpi.com This tapering, rather than complete abolition, of thrombin generation is hypothesized to be the reason for its favorable safety profile regarding bleeding risk. mdpi.com

| TGA Parameter | Effect of Milvexian | Reference |

| Lag Time | Dose-dependent prolongation | nih.gov |

| Peak Thrombin | Dose-dependent reduction | nih.gov |

| Endogenous Thrombin Potential (ETP) | Dose-dependent reduction | nih.gov |

Influence on Fibrin (B1330869) Formation and Lysis in Plasma

The ultimate step in the coagulation cascade is the conversion of soluble fibrinogen to an insoluble fibrin clot, a process driven by thrombin. By modulating thrombin generation, milvexian indirectly influences the formation and characteristics of the fibrin clot. While direct studies on milvexian's effect on fibrin structure are limited, the reduction in thrombin generation would be expected to lead to the formation of a less dense and more permeable fibrin network, which may be more susceptible to fibrinolysis. mp.plresearchgate.net

Reversal of Anticoagulant Effects by Procoagulant Concentrates In Vitro

In situations requiring the rapid reversal of anticoagulation, the effects of milvexian can be neutralized by certain procoagulant agents. In vitro studies have shown that activated prothrombin complex concentrates (aPCC) and recombinant activated factor VII (rFVIIa) can effectively reverse the anticoagulant effects of milvexian. nih.gov

Specifically, aPCC has been shown to correct the prolongation of aPTT and normalize the parameters of thrombin generation, including lag time, peak thrombin, and ETP, in the presence of milvexian. nih.gov rFVIIa also demonstrates a reversal effect, correcting the prolonged aPTT and the lag time and ETP in thrombin generation assays. nih.gov However, in some in vitro models, rFVIIa did not fully correct the peak thrombin reduction caused by milvexian. nih.gov Other agents, such as prothrombin complex concentrates (PCCs), have shown more modest or no significant correction of milvexian's anticoagulant effects in vitro. nih.gov

| Reversal Agent | Effect on aPTT Prolongation | Effect on Thrombin Generation | Reference |

| Activated Prothrombin Complex Concentrate (aPCC) | Full correction | Full correction of lag time, peak thrombin, and ETP | nih.gov |

| Recombinant Activated Factor VII (rFVIIa) | Partial to full correction | Correction of lag time and ETP; partial correction of peak thrombin | nih.gov |

| Prothrombin Complex Concentrate (PCC) | Modest or no correction | Modest or no correction | nih.gov |

Preclinical Pharmacodynamic Assessments and Efficacy in Thrombosis Models

In Vitro Efficacy in Cell-Free and Cellular Coagulation Systems

The in vitro anticoagulant activity of milvexian (B3324122) has been investigated in various plasma and whole blood assays to determine its effect on coagulation pathways.

Studies on platelet aggregation have demonstrated that milvexian does not directly impact this crucial aspect of hemostasis. In rabbit platelet-rich plasma, milvexian did not alter platelet aggregation in response to agonists such as ADP, arachidonic acid, or collagen. These findings suggest that the antithrombotic activity of milvexian is not attributable to a direct antiplatelet effect.

In cell-free and plasma-based systems, milvexian has shown potent anticoagulant effects. It is a reversible and active-site inhibitor of human factor XIa (FXIa). The primary pharmacodynamic effect observed is a concentration-dependent prolongation of the activated partial thromboplastin (B12709170) time (APTT) in plasma from humans, rabbits, and other preclinical species. Notably, milvexian does not significantly alter the prothrombin time (PT), indicating its specific activity within the intrinsic pathway of the coagulation cascade.

The anticoagulant effects of milvexian have been demonstrated to be reversible. In vitro studies have shown that activated prothrombin complex concentrates (PCCs) and recombinant factor VIIa can correct the anticoagulant effects of milvexian in APTT clotting assays, thromboelastography, and kaolin-initiated thrombin generation assays.

Interactive Table: In Vitro Anticoagulant Activity of Milvexian

| Assay | Species | Effect of Milvexian |

|---|---|---|

| Platelet Aggregation | Rabbit | No significant alteration in response to ADP, arachidonic acid, or collagen |

| Activated Partial Thromboplastin Time (APTT) | Human, Rabbit | Concentration-dependent prolongation |

In Vivo Efficacy in Non-Human Primate and Rodent Thrombosis Models

The antithrombotic efficacy of milvexian has been confirmed in several well-established animal models of arterial and venous thrombosis.

In a rabbit model of electrolytic-induced carotid artery injury, milvexian demonstrated robust antithrombotic efficacy in both the prevention and treatment of arterial thrombosis. For the prevention of thrombosis, milvexian preserved carotid blood flow and reduced thrombus weight in a dose-dependent manner. When used for the treatment of existing thrombi, milvexian also showed a significant improvement in carotid blood flow compared to a vehicle control.

While the ferric chloride (FeCl3)-induced carotid artery occlusion model in rats is a widely used method for evaluating antithrombotic agents, specific preclinical data on the efficacy of milvexian trifluoroacetate (B77799) in this particular model are not extensively detailed in available research. However, it has been noted that milvexian exhibits weaker affinity for FXIa in rats and mice, which may influence its efficacy in rodent models.

The efficacy of milvexian in preventing venous thrombosis has been demonstrated in a rabbit arteriovenous (AV) shunt model. In this model, milvexian produced a dose-dependent reduction in thrombus weight. This effect was accompanied by a corresponding dose-dependent prolongation of APTT, with no significant changes in PT.

Across the evaluated in vivo models, milvexian has consistently shown a positive impact on key thrombosis parameters.

In the electrolytic-induced carotid artery thrombosis model in rabbits, milvexian significantly reduced thrombus weight. Similarly, in the rabbit arteriovenous shunt model of venous thrombosis, a dose-dependent inhibition of thrombus weight was a primary efficacy endpoint that was successfully met. These findings on the reduction of thrombus formation and weight underscore the potent antithrombotic activity of milvexian in preclinical settings.

Interactive Table: In Vivo Efficacy of Milvexian in Thrombosis Models

| Thrombosis Model | Animal Model | Key Findings |

|---|---|---|

| Electrolytic-induced Carotid Artery Injury | Rabbit | Dose-dependent preservation of carotid blood flow and reduction in thrombus weight. Effective in both prevention and treatment of thrombosis. |

Analysis of Blood Flow Dynamics in Experimental Thrombosis Models

The effect of milvexian on blood flow dynamics has been specifically investigated in a rabbit model of electrolytic-induced carotid artery thrombosis (ECAT). This model is designed to assess the ability of an antithrombotic agent to prevent arterial occlusion and maintain blood vessel patency following an induced thrombotic challenge.

In the prevention setting of the ECAT model, the induction of a thrombus in vehicle-treated animals led to a significant reduction in blood flow, with the carotid artery becoming occluded in approximately 40-45 minutes. springernature.com The integrated blood flow in this control group averaged only 11 ± 2% of the normal level. springernature.com

Administration of milvexian demonstrated a significant, dose-dependent improvement in blood flow dynamics. By inhibiting thrombus formation, milvexian increased the duration of patency of the carotid artery. springernature.com This resulted in a dose-dependent preservation of integrated blood flow. At the highest dose evaluated in the prevention model (1 mg/kg bolus + 0.67 mg/kg/h infusion), integrated blood flow was maintained at 76 ± 5% of the control level, indicating robust prevention of occlusive thrombus formation. springernature.comnih.gov

Milvexian was also evaluated in a treatment context within the ECAT model. In this scenario, thrombosis was initiated for 15 minutes, at which point blood flow had already decreased to approximately 40% of control levels in all groups. researchgate.net Subsequent administration of milvexian led to a dose-dependent improvement in the patency of the injured artery. Ninety minutes after the start of treatment, the average blood flow in the vehicle-treated group was merely 1 ± 0.3%. In contrast, rabbits treated with milvexian at doses of 0.25 + 0.17 mg/kg + mg/kg/h and 1 + 0.67 mg/kg + mg/kg/h exhibited average blood flows of 39 ± 10% and 66 ± 2%, respectively. springernature.comresearchgate.net These findings suggest that milvexian is not only effective in preventing the formation of a thrombus but also in treating an existing one by preventing further growth and promoting vessel patency. springernature.com

| Treatment Group | Integrated Blood Flow (Prevention Model, % of Control) | Average Blood Flow at 90 min (Treatment Model, % of Control) |

|---|---|---|

| Vehicle | 11 ± 2% | 1 ± 0.3% |

| Milvexian (Low Dose) | 32 ± 6% | 39 ± 10% |

| Milvexian (Mid Dose) | 54 ± 10% | N/A |

| Milvexian (High Dose) | 76 ± 5% | 66 ± 2% |

Comparative Preclinical Pharmacodynamics with Other Anticoagulants in Model Systems

To contextualize the antithrombotic potential of milvexian, its efficacy was compared with established anticoagulants, the Factor Xa inhibitor apixaban (B1684502) and the direct thrombin inhibitor dabigatran (B194492), in a rabbit arteriovenous (AV) shunt model of venous thrombosis. nih.govnih.gov The primary endpoint in this model was the weight of the thrombus formed within the shunt.

Milvexian demonstrated a dose-dependent reduction in thrombus weight. At intravenous bolus plus infusion doses of 0.25 + 0.17 mg/kg, 1.0 + 0.67 mg/kg, and 4.0 + 2.68 mg/kg, milvexian inhibited thrombus formation by 34.3 ± 7.9%, 51.6 ± 6.8%, and 66.9 ± 4.8%, respectively, compared to the vehicle control. nih.govnih.govresearchgate.net

For comparison, apixaban and dabigatran also produced dose-dependent inhibition of thrombus weight, which served to validate the experimental model. nih.govnih.gov While direct statistical comparisons of potency between the different compounds were not the primary objective of the published study, the data provide a benchmark for the antithrombotic effect of milvexian against current standards of care in a preclinical setting. The effective plasma concentration for 50% inhibition (ED50) of thrombus weight was 1.60 µM for milvexian, whereas the ED50 values for apixaban and dabigatran were 0.11 µM and 0.20 µM, respectively. thieme-connect.com

Pharmacodynamic assessments in the AV shunt model showed that milvexian's antithrombotic effect was associated with a dose-dependent prolongation of the activated partial thromboplastin time (aPTT). nih.govnih.gov At the doses tested, aPTT was increased by 1.54-fold, 2.23-fold, and 3.12-fold from baseline. nih.govnih.gov Importantly, milvexian did not cause any changes in prothrombin time (PT) or thrombin time (TT), which is consistent with its mechanism as a selective inhibitor of FXIa in the intrinsic coagulation pathway. nih.govnih.gov

| Anticoagulant | Dose (IV Bolus + Infusion) | Thrombus Weight Inhibition vs. Vehicle (%) | Fold Increase in aPTT | Change in PT/TT |

|---|---|---|---|---|

| Milvexian | 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9% | 1.54 | No Change |

| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8% | 2.23 | No Change | |

| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8% | 3.12 | No Change | |

| Apixaban | Dose-dependent | Dose-dependent Inhibition | N/A | N/A |

| Dabigatran | Dose-dependent | Dose-dependent Inhibition | N/A | N/A |

Structure Activity Relationship Sar Studies and Analog Development for Research Probes

Identification of Key Pharmacophoric Elements for Potent and Selective FXIa Inhibition

The discovery of milvexian (B3324122) originated from the optimization of a series of macrocyclic compounds. acs.orgdomainex.co.uknih.gov Initial leads, while possessing good pharmacokinetic profiles, suffered from poor solubility. domainex.co.uk This was attributed to extensive intramolecular hydrogen bonding involving a carbamate (B1207046) moiety in the P2' region of the molecule. domainex.co.uk

Through systematic medicinal chemistry efforts, several key pharmacophoric elements were identified as critical for potent and selective FXIa inhibition:

The P2' Moiety: A significant breakthrough was the replacement of the carbamate group at the P2' position with a difluoromethyl (CHF2)-containing pyrazole (B372694). domainex.co.ukresearchgate.net This modification successfully disrupted the internal hydrogen bond network, leading to a notable increase in solubility without compromising inhibitory activity. domainex.co.uk The pyrazole P2' moiety is a distinguishing feature of milvexian's chemical structure. nih.govresearchgate.net

The P1 Group: The nature of the P1 group was found to be critical for oral bioavailability. Early analogs contained a basic cyclohexyl methyl amine at the P1 position. researchgate.net Replacing this basic group with a neutral moiety, specifically a p-chlorophenyltetrazole, resulted in a significant improvement in oral bioavailability. researchgate.net

Rational Design and Synthesis Strategies for Analogues and Chemical Probes for Mechanistic Probing

The rational design of milvexian and its analogs was guided by an iterative process of chemical synthesis and biological testing, supported by molecular modeling. researchgate.net The development program focused on optimizing pharmacokinetic properties, protein-free fraction, and solubility to identify a clinical candidate suitable for oral administration. acs.orgnih.gov

Key synthesis strategies involved:

Multi-step Synthesis: The manufacturing process for key intermediates, such as the 4-chloro-1,2,3-triazole side chain, required significant process development. researchgate.netacs.org Optimizations included improving the Suzuki cross-coupling reaction and streamlining the isolation of intermediates to ensure a scalable and efficient supply for clinical trials. acs.org

Development of Research Probes: While specific probes based on the milvexian scaffold are detailed in proprietary research, the principles for creating such tools are well-established for the FXIa target. For instance, fluorescent activity-based probes (ABPs) have been designed to image and inhibit FXIa activity. acs.org These probes typically consist of a selective peptide sequence, a reactive "warhead" to covalently bind the enzyme's active site, and a fluorescent reporter tag (e.g., BODIPY). acs.org Such probes are invaluable for mechanistic studies, allowing for the selective labeling and visualization of active FXIa in complex biological environments like human plasma. acs.org

Impact of Structural Modifications on Target Affinity, Selectivity, and In Vitro Activity

Specific structural changes to the inhibitor scaffold had a profound and measurable impact on target affinity, selectivity, and physicochemical properties. The optimization process involved balancing these multiple parameters to achieve the desired therapeutic profile.

Key findings from these modifications include:

P1 Moiety and Halogenation: The introduction of halogen atoms into the P1 phenyl ring was shown to improve FXIa affinity. Adding a single fluorine atom adjacent to a chlorine on the phenyl ring yielded a 2- to 8-fold improvement in FXIa affinity in one series. researchgate.net In a related series of phenylpyrazole carboxamides, a similar fluorine addition resulted in a dramatic 30-fold increase in FXIa affinity. researchgate.net

P2' Moiety and Physicochemical Properties: As mentioned, replacing a methyl N-phenyl carbamate P2' group with a pyrazole moiety was a critical step. domainex.co.ukresearchgate.net This change not only improved solubility by disrupting intramolecular hydrogen bonds but also maintained high FXIa activity. domainex.co.ukresearchgate.net In other inhibitor series, introducing a 4-hydroxyquinolin-2-one as the P2' group was found to enhance both FXIa affinity and metabolic stability. researchgate.net

Solubilizing Groups: To improve aqueous solubility, an N-methyl piperazine (B1678402) amide group was incorporated in some analogs, which successfully enhanced both solubility and FXIa potency. researchgate.net

The table below summarizes the in vitro activity of milvexian against human FXIa and its selectivity over other related proteases.

| Target Enzyme | Milvexian Ki (nM) | Selectivity Fold (vs. Human FXIa) | Reference |

| Human Factor XIa (FXIa) | 0.11 | - | nih.govmdpi.com |

| Human Plasma Kallikrein | 44 | ~400 | nih.govmdpi.com |

| Human Chymotrypsin | 35 | ~318 | nih.govmdpi.com |

| Rabbit Factor XIa (FXIa) | 0.38 | - | nih.gov |

| Rabbit Thrombin | 1700 | >4000 (vs. Rabbit FXIa) | nih.gov |

| Rabbit Factor Xa (FXa) | >18000 | >47000 (vs. Rabbit FXIa) | nih.gov |

This table presents the inhibitory constant (Ki) of milvexian against various enzymes, demonstrating its high potency for FXIa and significant selectivity over other serine proteases.

Application of Computational Chemistry Approaches in SAR Elucidation and Lead Optimization

Computational chemistry and structure-based drug design were integral to the development of milvexian and other FXIa inhibitors. researchgate.netnih.gov The availability of high-resolution X-ray crystal structures of FXIa, including the structure of the enzyme in complex with milvexian (PDB code: 7MBO), provided critical insights for rational design. acs.orgsciforum.net

Computational approaches were applied in several key areas:

Structure-Based Design: Molecular modeling guided the medicinal chemistry iterations that led to steady improvements in FXIa potency and selectivity. researchgate.net By visualizing how inhibitors bind to the enzyme's active site, researchers could design modifications to enhance favorable interactions and disrupt undesirable ones.

Pharmacophore Analysis: Pharmacophore models were developed based on known inhibitors like milvexian. sciforum.net These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding and were used in virtual screening campaigns to identify novel scaffolds with potential FXIa inhibitory activity. sciforum.net

Conformational Analysis: Computational studies were used to understand the conformational preferences of inhibitors. For example, in the development of the related FXIa inhibitor asundexian, calculations revealed the importance of a specific dihedral angle between the P1 phenyl and pyridinone rings, a feature crucial for pre-organizing the molecule for optimal binding. acs.org Such analyses help explain why certain substitutions are critical for potency. acs.org

Advanced Research Methodologies and Analytical Techniques for Milvexian Trifluoroacetate Studies

Biochemical Assay Development for High-Throughput Screening of FXIa Inhibitors

The discovery and development of Factor XIa (FXIa) inhibitors like milvexian (B3324122) rely heavily on robust high-throughput screening (HTS) assays. researchgate.net These assays are designed to rapidly test large libraries of chemical compounds for their ability to inhibit the enzymatic activity of FXIa. researchgate.netresearchgate.net A common approach involves using a fluorogenic substrate that, when cleaved by FXIa, releases a fluorescent molecule. researchgate.net The amount of fluorescence is directly proportional to the enzyme's activity. A reduction in fluorescence in the presence of a test compound indicates inhibition. researchgate.net

To ensure the reliability of HTS assays, several parameters are crucial. The assay should have a high signal-to-background ratio, a low coefficient of variation, and a Z-factor greater than 0.5, which indicates a large separation between the positive and negative control signals. nih.govacs.org For example, a developed HTS assay for CYP26A1 inhibitors reported a signal-to-background ratio of 25.7, a coefficient of variation of 8.9%, and a Z-factor of 0.7, demonstrating its suitability for screening. nih.gov

Researchers have also developed ultrasensitive competitive double-enzyme cascade fluorescence signal amplification methods for screening FXIa inhibitors. acs.orgacs.org These methods can achieve very low detection limits, for instance, 0.38 nM, and can complete an analysis cycle within 60 minutes, making them highly efficient for HTS. acs.org

The table below summarizes key aspects of biochemical assays used for screening FXIa inhibitors.

| Assay Type | Principle | Key Performance Metrics | Example Application |

| Fluorogenic Substrate Assay | Enzyme (FXIa) cleaves a substrate, releasing a fluorescent molecule. Inhibition is measured by a decrease in fluorescence. researchgate.net | Signal-to-background ratio, coefficient of variation, Z-factor. nih.gov | Screening large compound libraries for potential FXIa inhibitors. researchgate.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the concentration of FXI or FXII using specific antibodies. nih.gov | Specificity, sensitivity, and reproducibility. | Quantifying FXI and FXII levels in plasma samples. nih.gov |

| Chromogenic Assay | FXIa cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. ahajournals.org | Linearity, precision, and accuracy. | Determining FXIa activity in plasma samples. ahajournals.org |

| Clotting Assays (e.g., aPTT) | Measures the time it takes for plasma to clot after the addition of a substance that initiates the intrinsic pathway. frontiersin.org | Prolongation of clotting time indicates inhibition of coagulation factors like FXIa. frontiersin.org | Assessing the anticoagulant effect of FXIa inhibitors in plasma. frontiersin.org |

Application of Activity-Based Probes (ABPs) for FXIa Activity Profiling in Complex Biological Matrices

Activity-based probes (ABPs) are powerful chemical tools for studying the activity of enzymes like FXIa directly within complex biological samples such as human plasma. acs.orgnih.govnih.gov ABPs are designed to covalently bind to the active site of a specific enzyme, allowing for its detection and quantification. rsc.org A typical ABP consists of a reactive group (or "warhead") that targets the enzyme's active site, a linker, and a reporter group, such as a fluorescent dye or biotin (B1667282), for detection. rsc.org

For FXIa, researchers have developed fluorescent ABPs that can selectively label and image FXIa activity. acs.orgnih.govnih.govacs.org These probes have been shown to be potent and selective for FXIa, with no significant off-target activity against other related proteases like thrombin and Factor Xa. acs.org The use of these probes has been demonstrated in purified enzyme systems and, importantly, in the complex environment of human plasma. acs.orgnih.gov

The general workflow for using ABPs involves incubating the probe with the biological sample, followed by separation of proteins (e.g., by SDS-PAGE), and then detection of the labeled enzyme. azurebiosystems.com If the probe contains a biotin tag, the labeled protein can be enriched using streptavidin-coated beads before detection. azurebiosystems.comresearchgate.net

The development of these probes often starts with profiling the substrate specificity of the target enzyme to design a highly selective probe. acs.orgnih.gov For instance, libraries of natural and unnatural amino acids have been used to determine the preferred cleavage sequence for FXIa, which then informs the design of the ABP. acs.orgnih.gov

| Probe Type | Reporter Group | Application | Key Findings |

| Fluorescent ABP | BODIPY FL | Imaging and inhibiting FXIa activity in human plasma. acs.orgnih.gov | Selectively labels FXIa in purified systems and human plasma. acs.orgnih.gov |

| Biotinylated ABP | Biotin | Enrichment and detection of FXIa from complex mixtures. researchgate.net | Allows for the specific pull-down of active FXIa. researchgate.net |

| Quenchable ABP (qABP) | Fluorophore and quencher | Real-time imaging of enzyme activity with high resolution. rsc.org | Fluorescence is "turned on" upon covalent binding to the target enzyme. rsc.org |

Quantitative Bioanalytical Methods for Compound Detection in Preclinical Samples (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique widely used for the quantification of drugs and their metabolites in biological matrices like plasma. mdpi.com This method is essential in preclinical studies to determine the pharmacokinetic profile of new drug candidates such as milvexian. researchgate.netnih.gov

The development of a robust LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. mdpi.comnih.gov Sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances from the plasma. nih.gov The prepared sample is then injected into a liquid chromatograph, where the analyte of interest is separated from other components on a column. mdpi.com Finally, the analyte is ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity. mdpi.com

For instance, a validated LC-MS/MS method for quantifying an antiretroviral drug in human plasma used protein precipitation for sample preparation and had a calibration curve ranging from 0.05 to 50 ng/mL. mdpi.com The method was shown to be accurate, precise, and stable. mdpi.com Similarly, methods have been developed for other drugs, demonstrating the versatility of this technique. nih.gov For milvexian, validated LC-MS/MS would be used for its quantification in plasma.

| Parameter | Description | Importance |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com | Ensures that the measured signal is only from the compound of interest. |

| Linearity | The range of concentrations over which the instrument response is directly proportional to the analyte concentration. mdpi.com | Allows for accurate quantification over a relevant concentration range. |

| Accuracy | The closeness of the measured value to the true value. mdpi.com | Ensures the reliability of the quantitative data. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.com | Indicates the reproducibility of the method. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com | Determines the sensitivity of the assay. |

Advanced In Vivo Imaging Techniques for Real-Time Thrombus Visualization and Dynamics in Animal Models

Advanced in vivo imaging techniques are crucial for studying the formation and resolution of thrombi in real-time within living animal models. nih.gov These methods provide invaluable insights into the efficacy of antithrombotic agents like FXIa inhibitors. ahajournals.orgnih.gov

Intravital microscopy, often using fluorescence, is a widely used technique to visualize thrombus formation at the cellular level. nih.gov This involves labeling different blood components, such as platelets and fibrin (B1330869), with fluorescent dyes or antibodies. nih.gov The animal, often a mouse or zebrafish, is then subjected to a vessel injury model, and the formation of the thrombus is observed in real-time using a microscope. nih.govresearchgate.net This allows for the detailed analysis of thrombus composition and the effects of drugs on its formation. nih.gov For example, real-time imaging has been used to assess the antithrombotic effects of an FXIa inhibitor in a mouse model of carotid artery thrombosis. ahajournals.org

Other advanced imaging modalities include:

Positron Emission Tomography (PET): A highly sensitive technique that can be used for whole-body imaging of thrombi. ahajournals.organr.fr It involves the use of radiolabeled probes that specifically bind to components of the thrombus, such as fibrin. ahajournals.org

Computed Tomography (CT): This technique can be used to visualize thrombi, particularly when combined with a contrast agent. thno.org For instance, fibrin-targeted gold nanoparticles have been developed to enhance the CT imaging of thrombi. thno.org

Magnetic Resonance Imaging (MRI): Another powerful technique for visualizing thrombi, especially with the use of specific contrast agents. nih.gov

These imaging techniques have been instrumental in evaluating the antithrombotic effects of various agents, including those targeting FXI and FXII. nih.govahajournals.org

| Imaging Modality | Principle | Advantages | Animal Model Examples |

| Intravital Fluorescence Microscopy | Fluorescently labeled blood components are visualized in real-time at the site of vessel injury. nih.gov | High spatial and temporal resolution, allows for detailed analysis of thrombus composition. nih.gov | Mouse carotid artery thrombosis model, zebrafish thrombosis model. ahajournals.orgresearchgate.net |

| Positron Emission Tomography (PET) | A radiolabeled probe that targets a component of the thrombus (e.g., fibrin) is injected, and its distribution is imaged. ahajournals.org | High sensitivity, allows for whole-body imaging and quantification. ahajournals.organr.fr | Rat model of embolic stroke. ahajournals.org |

| Computed Tomography (CT) | Uses X-rays to create cross-sectional images. Thrombus visualization can be enhanced with contrast agents. thno.org | Widely available, provides anatomical information. thno.org | Mouse model of carotid thrombosis. thno.org |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed images of organs and tissues. nih.gov | Excellent soft tissue contrast, non-ionizing radiation. nih.gov | Various animal models of thrombosis. nih.gov |

Proteomics and Metabolomics Approaches in Response to FXIa Inhibition in Research Models

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the proteins and metabolites present in a biological system, respectively. revespcardiol.orgnih.gov These approaches can offer significant insights into the mechanisms of action of drugs like FXIa inhibitors and help identify potential biomarkers of efficacy or safety. thno.orgnih.gov

Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of FXIa inhibition, proteomics can be used to:

Identify changes in the expression levels of proteins involved in the coagulation cascade and other related pathways. mdpi.com

Discover off-target effects of the inhibitor by looking at unintended changes in the proteome. thno.org

Characterize the protein composition of thrombi formed in the presence and absence of the inhibitor.

Mass spectrometry-based shotgun proteomics is a common approach where proteins from a sample are digested into peptides, which are then identified and quantified by LC-MS/MS. thno.org

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov It can reveal changes in metabolic pathways in response to drug treatment. oup.com For FXIa inhibition, metabolomics could be used to:

Assess the impact of the inhibitor on global metabolism. acs.org

Identify metabolic biomarkers that correlate with the antithrombotic effect. mdpi.com

Understand the downstream consequences of inhibiting a key enzyme in a major physiological pathway. mdpi.com

Like proteomics, metabolomics heavily relies on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the detection and quantification of metabolites. revespcardiol.org

While specific proteomics or metabolomics studies on milvexian are not widely available in the public domain, the general application of these technologies in cardiovascular research is well-established. revespcardiol.orgmdpi.com For example, studies have used these approaches to investigate the effects of other cardiovascular drugs and to identify biomarkers for cardiovascular diseases. mdpi.commdpi.com

| Omics Technology | Key Applications in FXIa Inhibitor Research | Potential Insights |

| Proteomics | - Identifying changes in protein expression in response to inhibition. - Characterizing the protein composition of thrombi. - Discovering off-target effects. thno.org | - Understanding the mechanism of action. - Identifying biomarkers of efficacy and safety. - Elucidating the role of FXIa in different biological processes. |

| Metabolomics | - Assessing the impact on global metabolism. - Identifying metabolic biomarkers. - Understanding downstream metabolic consequences. oup.com | - Revealing systemic effects of FXIa inhibition. - Linking enzymatic inhibition to phenotypic outcomes. - Discovering novel pathways affected by FXIa. |

Future Directions and Unanswered Questions in Academic Milvexian Trifluoroacetate Research

Exploration of Non-Thrombotic Biological Pathways Influenced by Factor XIa Inhibition

While the primary therapeutic goal of FXIa inhibition is to prevent thrombosis, research indicates that FXIa is more than a simple coagulation protein; it appears to be an interface between coagulation and inflammation. ahajournals.orgnih.gov The study of FXIa inhibitors like milvexian (B3324122) is helping to uncover these non-thrombotic functions.

One significant area of investigation is the role of FXIa in regulating endothelial cell permeability and barrier function. ashpublications.org Loss of endothelial barrier integrity is a hallmark of many inflammatory diseases. ashpublications.org Research has demonstrated that FXIa can increase vascular permeability. ashpublications.org Studies using in-vitro models with human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells (HAECs) have shown that both FXa and FXIa can induce an increase in vascular permeability after several hours of incubation. ashpublications.org This effect is linked to the cleavage of vascular endothelial (VE)-cadherin, a critical protein for maintaining the junctions between endothelial cells. ashpublications.org This suggests that inhibiting FXIa could have a stabilizing effect on the vascular endothelium, a pathway with implications for diseases characterized by vascular leakage and inflammation.

Furthermore, Factor XIa is believed to function as a link between the thrombin-generating coagulation system and the pro-inflammatory kallikrein-kinin system. nih.gov The gene for Factor XI is a duplication of the gene for prekallikrein, the precursor to the inflammatory mediator α-kallikrein, highlighting their close evolutionary and functional relationship. nih.gov By inhibiting FXIa, compounds such as milvexian may modulate inflammatory responses that are co-activated with the coagulation cascade.

Elucidating the Broader Role of Factor XIa in Specific Pathophysiological Conditions Beyond Classical Thrombosis (e.g., oncology, inflammation)

Building on the understanding of its non-thrombotic pathways, research is actively exploring the role of Factor XIa in specific disease states beyond thrombosis, such as cancer and chronic inflammation.

In oncology, the link between cancer and a hypercoagulable state is well-established, leading to a high incidence of cancer-associated thrombosis (CAT). mdpi.com Factor XI appears to play a predominant role in pathological thrombosis associated with cancer. mdpi.com Conditions common in cancer patients, including the cancer itself, surgical procedures, the presence of central catheters, and systemic inflammation, can all activate Factor XI. mdpi.com This suggests that inhibiting FXIa could be a particularly targeted and potentially safer strategy for managing CAT, as FXI is considered more critical for pathological thrombosis than for normal hemostasis. mdpi.combtvb.org

The role of FXIa in inflammation extends to its potential involvement in inflammatory diseases where thrombosis is a known complication. ahajournals.org The central role of FXI in both coagulation and inflammation suggests that FXI inhibitors could be effective in conditions like antiphospholipid syndrome or thrombosis related to the interaction of blood with medical devices, where both processes are intertwined. pharmacytimes.com

Investigation of Potential Resistance Mechanisms to FXIa Inhibition in Preclinical Contexts

A critical area of future research involves understanding potential mechanisms of resistance to FXIa inhibition. Currently, preclinical research specifically detailing acquired resistance to milvexian through target mutation or pathway compensation is not widely available in published literature. However, foundational preclinical studies have identified key metabolic pathways for the compound, which could influence its efficacy and represent a form of dispositional resistance.

Preclinical data indicate that milvexian is a substrate for the cytochrome P450 enzyme CYP3A4/5 and the drug transporter P-glycoprotein (P-gp). researchgate.netmdpi.com These pathways are critical for the metabolism and clearance of the compound. Variations in the activity of these enzymes and transporters, whether due to genetic differences or co-administration of other drugs that induce or inhibit them, could alter a patient's exposure to milvexian, thereby affecting its antithrombotic activity. mdpi.com While not a classical resistance mechanism, understanding the interplay of these metabolic pathways is crucial for predicting the compound's behavior in diverse clinical scenarios.

Synergistic Effects in Preclinical Combination Research Strategies with Antiplatelet Agents

A key aspect of developing new antithrombotic agents is understanding how they interact with existing therapies, particularly antiplatelet agents like aspirin (B1665792). Preclinical research has been instrumental in evaluating the potential for synergistic efficacy and the associated bleeding risk when combining milvexian with antiplatelet drugs.

In a rabbit model of arterial thrombosis, milvexian demonstrated robust antithrombotic efficacy. nih.gov Crucially, this study also showed that milvexian had limited impact on hemostasis, even when combined with aspirin. researchgate.net Another study found that at a full antithrombotic dose, milvexian did not cause an increase in bleeding time in a rabbit cuticle model. nih.gov This provides a strong preclinical basis for the hypothesis that FXIa inhibition can be added to antiplatelet therapy to boost antithrombotic effects without a proportional increase in bleeding complications. bms.com

Table 1: Preclinical Findings of Milvexian in Combination with Antiplatelet Agents

| Animal Model | Finding | Implication | Reference(s) |

|---|---|---|---|

| Rabbit | The combination of milvexian and aspirin did not significantly increase bleeding time compared to aspirin monotherapy. | Suggests a favorable safety profile for combination therapy. | researchgate.net |

| Rabbit | At effective antithrombotic doses, milvexian did not increase bleeding time, in contrast to agents like warfarin (B611796) or clopidogrel. | Highlights the potential for a wider therapeutic window by separating antithrombotic effects from bleeding risk. | nih.gov |

Advancing Fundamental Understanding of Factor XIa's Role in Hemostasis and Thrombosis Through Compound-Based Research

The development of specific, direct FXIa inhibitors like milvexian has been pivotal in refining the scientific community's understanding of the coagulation cascade. For decades, Factor XI was considered a component of the intrinsic pathway, but its precise role in vivo was debated, especially since FXI deficiency results in only a mild bleeding disorder. ahajournals.orgbio-connect.nl

Research with compounds such as milvexian is helping to solidify a new paradigm: Factor XI is largely dispensable for hemostasis but central to the growth and stabilization of a pathological thrombus. ashpublications.orgnih.gov Hemostasis, the process of sealing a blood vessel after injury, is primarily driven by the extrinsic, or tissue factor, pathway. bjcardio.co.uk In contrast, pathological thrombosis involves amplification of the coagulation cascade, where the feedback activation of FXI by thrombin plays a much more significant role in generating large amounts of thrombin to form an occlusive clot. pharmacytimes.comnih.gov

Preclinical studies consistently show that milvexian can effectively prevent both arterial and venous thrombosis in animal models. nih.govthieme-connect.com These studies also demonstrate that this antithrombotic effect is achieved with minimal impact on bleeding time, providing strong experimental support for the concept of uncoupling thrombosis from hemostasis. nih.govnih.gov By selectively inhibiting FXIa, milvexian interrupts the amplification of thrombin generation that drives thrombosis, while leaving the initial, hemostasis-critical pathway largely intact. dovepress.com This compound-based research continues to provide invaluable insights into the distinct mechanisms governing physiological blood clotting and pathological thrombosis. nih.gov

Q & A

Q. What are the key pharmacokinetic (PK) parameters of milvexian trifluoroacetate in clinical studies, and how are they measured?

Milvexian’s PK parameters include maximum concentration (Cmax), area under the curve (AUC), time to Cmax (Tmax), and half-life (t½). In a study with participants having normal renal function or moderate/severe impairment, Cmax was consistent across groups (~4.5–5.0 h Tmax), while AUC increased by 41% and 54% in moderate and severe renal impairment, respectively. Half-life extended from 13.8 h (normal) to 17.7 h (severe impairment) . Methodological Guidance : Use validated LC-MS/MS for plasma quantification. Stratify cohorts by renal function (eGFR) and apply non-compartmental analysis for PK parameter calculation.

Q. How does renal function influence this compound exposure, and what adjustments are needed in experimental design?

Renal impairment reduces drug clearance, increasing AUC and prolonging t½. For studies involving renal-impaired populations, stratify participants into eGFR-based cohorts (e.g., ≥60, 30–59, 15–29 mL/min/1.73 m²). Sample sizes of 8–10 per group provide 80% probability for 90% confidence intervals of geometric mean ratios (AUC) to fall within 78–127% of normal ranges . Methodological Guidance : Include regression analysis of milvexian concentration vs. eGFR. Adjust dosing intervals in severe impairment but prioritize safety monitoring for bleeding risk.

Q. What analytical methods are suitable for quantifying trifluoroacetate counterion stability in milvexian formulations?

Trifluoroacetate (TFA) can be quantified via ion chromatography (IC) with a detection limit of 0.2 ppb and quantification limit of 0.5 ppb . For decomposition studies, use surface-sensitive techniques like XPS or TPD-MS to monitor TFA stability under thermal or hydrolytic stress . Methodological Guidance : Validate IC methods with spike-recovery experiments in formulation matrices. For stability studies, track TFA release kinetics under accelerated conditions (e.g., 40°C/75% RH).

Advanced Research Questions

Q. How should researchers address discrepancies in PK/PD correlations for this compound?

Discrepancies may arise due to variable factor XIa inhibition across populations. Use pharmacodynamic (PD) biomarkers like activated partial thromboplastin time (aPTT) or thrombin generation assays. In one study, PD data were analyzed separately from PK parameters, requiring mixed-effects modeling to account for inter-individual variability . Methodological Guidance : Apply parallel PK/PD sampling timelines (e.g., pre-dose, 2, 4, 8, 24 h post-dose). Use ANOVA or ANCOVA to adjust for covariates (e.g., age, renal function).

Q. What statistical approaches are optimal for analyzing PK data in multi-cohort renal impairment studies?

Geometric mean ratios (GMRs) with 90% confidence intervals are standard for comparing AUC and Cmax between renal cohorts. For small cohorts (n=8–10), non-parametric bootstrap resampling improves robustness . Methodological Guidance : Use Phoenix WinNonlin® or NONMEM® for population PK modeling. Report variability as coefficient of variation (CV%) with 90% CI.

Q. How can researchers ensure trifluoroacetate stability in milvexian formulations during long-term storage?

TFA degradation is pH- and temperature-dependent. Monitor TFA via IC or NMR under ICH stability conditions (25°C/60% RH, 40°C/75% RH). Use lyophilization or buffered excipients (pH 4–6) to minimize hydrolysis . Methodological Guidance : Include stability-indicating assays in forced degradation studies (e.g., 0.1 M HCl/NaOH, H2O2).

Q. What considerations are critical for designing cross-study comparisons of this compound efficacy?

Standardize PD endpoints (e.g., factor XIa activity) and assay platforms. Harmonize inclusion criteria (e.g., eGFR thresholds, age ranges). Pooled meta-analyses require alignment of dosing regimens and PK sampling schedules . Methodological Guidance : Use CONSORT guidelines for clinical trial reporting. Share raw PK/PD data via repositories like ClinicalTrials.gov (NCT03196206) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.